molecular formula C11H12IN3O2 B15226215 tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Cat. No.: B15226215
M. Wt: 345.14 g/mol
InChI Key: XPMVWHVLCKZBIB-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

The synthesis of tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester.

    Cyclization with pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolopyridine core.

    Introduction of the iodine atom: This step involves the iodination of the pyrazolopyridine core using iodine or an iodine-containing reagent.

    Esterification: Finally, the tert-butyl ester group is introduced through esterification with tert-butyl alcohol and a suitable acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazolopyridine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various signaling pathways, including those involved in cell proliferation and inflammation .

Comparison with Similar Compounds

tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
  • tert-Butyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
  • tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and binding affinity compared to its bromo, chloro, and fluoro counterparts .

Properties

Molecular Formula

C11H12IN3O2

Molecular Weight

345.14 g/mol

IUPAC Name

tert-butyl 3-iodopyrazolo[3,4-c]pyridine-1-carboxylate

InChI

InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-8-6-13-5-4-7(8)9(12)14-15/h4-6H,1-3H3

InChI Key

XPMVWHVLCKZBIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CN=C2)C(=N1)I

Origin of Product

United States

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